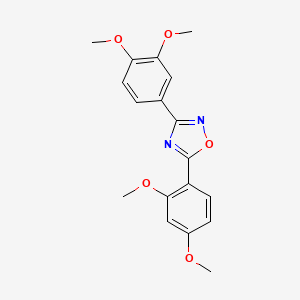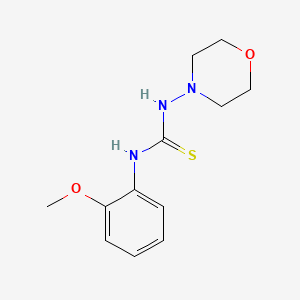
N-(2-methoxyphenyl)-N'-4-morpholinylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxyphenyl)-N'-4-morpholinylthiourea, also known as AG490, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 1994 by Kishimoto et al. and has since been used in various studies due to its ability to inhibit the activity of Janus kinase (JAK) enzymes.
Mechanism of Action
N-(2-methoxyphenyl)-N'-4-morpholinylthiourea inhibits JAKs by binding to the ATP-binding site of the enzyme, thus preventing the phosphorylation of downstream signaling molecules. This leads to the inhibition of cytokine and growth factor signaling pathways, which can result in the suppression of cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-N'-4-morpholinylthiourea has been shown to have a variety of biochemical and physiological effects. In cancer cells, N-(2-methoxyphenyl)-N'-4-morpholinylthiourea has been shown to inhibit cell proliferation and induce apoptosis. In addition, N-(2-methoxyphenyl)-N'-4-morpholinylthiourea has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. This can be beneficial in the treatment of cancer, as tumors require a blood supply to grow.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-methoxyphenyl)-N'-4-morpholinylthiourea in lab experiments is its specificity for JAKs. This allows researchers to study the specific effects of JAK inhibition without affecting other signaling pathways. However, one limitation of using N-(2-methoxyphenyl)-N'-4-morpholinylthiourea is its potential toxicity. N-(2-methoxyphenyl)-N'-4-morpholinylthiourea has been shown to have cytotoxic effects in some cell types, which can limit its use in certain experiments.
Future Directions
There are several future directions for the use of N-(2-methoxyphenyl)-N'-4-morpholinylthiourea in scientific research. One area of interest is the development of more potent and selective JAK inhibitors. In addition, N-(2-methoxyphenyl)-N'-4-morpholinylthiourea has been shown to have potential as a therapeutic agent in the treatment of cancer, autoimmune disorders, and inflammatory diseases. Further research is needed to fully understand the potential of N-(2-methoxyphenyl)-N'-4-morpholinylthiourea in these areas.
Synthesis Methods
The synthesis of N-(2-methoxyphenyl)-N'-4-morpholinylthiourea involves the reaction of 2-chloro-N-(2-methoxyphenyl)acetamide with morpholine and thiourea. The reaction is carried out in the presence of a base and a solvent such as ethanol or methanol. The product is then purified using column chromatography to obtain pure N-(2-methoxyphenyl)-N'-4-morpholinylthiourea.
Scientific Research Applications
N-(2-methoxyphenyl)-N'-4-morpholinylthiourea has been widely used in scientific research as a JAK inhibitor. JAKs are a family of enzymes that play a crucial role in the signaling pathways of cytokines and growth factors. Inhibition of JAKs has been shown to have therapeutic potential in a variety of diseases, including cancer, autoimmune disorders, and inflammatory diseases.
properties
IUPAC Name |
1-(2-methoxyphenyl)-3-morpholin-4-ylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2S/c1-16-11-5-3-2-4-10(11)13-12(18)14-15-6-8-17-9-7-15/h2-5H,6-9H2,1H3,(H2,13,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJAFKLUBMZKZST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=S)NN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyphenyl)-3-morpholin-4-ylthiourea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{4-amino-2-[(4-ethoxyphenyl)amino]-1,3-thiazol-5-yl}-2,2-dimethyl-1-propanone](/img/structure/B5880745.png)
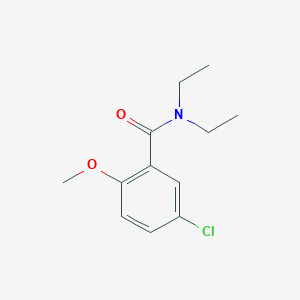
![3-[(diethylamino)sulfonyl]-N-(2-hydroxyphenyl)benzamide](/img/structure/B5880761.png)
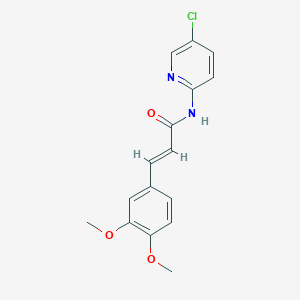
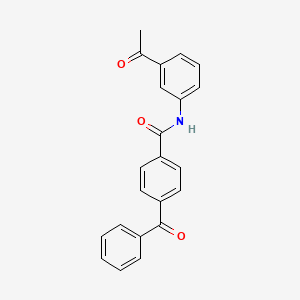
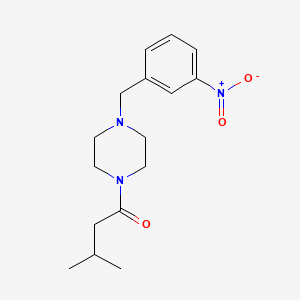
![N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5880799.png)
![2-chloro-N'-[(2,5-dichlorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5880800.png)
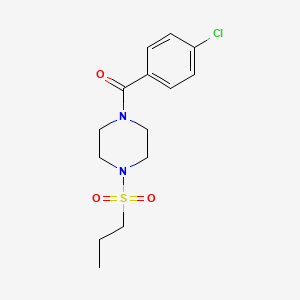
![N-phenyl-6-[(8-quinolinyloxy)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5880816.png)
![3-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B5880831.png)
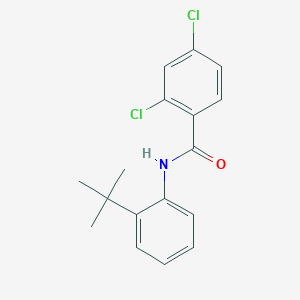
![4-{[4-chloro-2-(hydroxymethyl)phenoxy]methyl}benzoic acid](/img/structure/B5880839.png)
